6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl
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Overview
Description
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl involves multiple steps. The starting materials typically include ethylamine, dimethylaminopropylamine, and a benzoxazine precursor. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Known for its use in peptide synthesis and as a carboxyl activating agent.
Cabergoline: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Uniqueness
6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(1-aminoethyl)-4-[3-(dimethylamino)propyl]-2-ethyl-1,4-benzoxazin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.2ClH/c1-5-15-17(21)20(10-6-9-19(3)4)14-11-13(12(2)18)7-8-16(14)22-15;;/h7-8,11-12,15H,5-6,9-10,18H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMSFFGXXCPMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)C(C)N)CCCN(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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